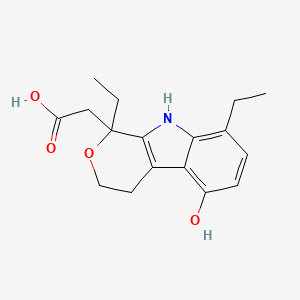
1-Chloro-1,2,2-trifluoroethene;1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1,2,2-trifluoroethene, 1,1-difluoroethene, and 1,1,2,3,3,3-hexafluoroprop-1-ene are fluorinated organic compounds. These compounds are known for their unique chemical properties, which make them valuable in various industrial and scientific applications. They are often used as intermediates in the synthesis of other chemicals, refrigerants, and in polymer production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-1,2,2-trifluoroethene can be synthesized through the reaction of trichloroethylene with hydrogen fluoride, forming 2-chloro-1,1,1-trifluoroethane, which is then converted to 2,2-dichloro-1,1,1-trifluoroethane . The reaction conditions typically involve the use of a catalyst such as aluminum fluoride or aluminum oxide at elevated temperatures.
1,1-Difluoroethene can be prepared by the dehydrohalogenation of 1,1,2-trichloro-1,2,2-trifluoroethane under the influence of a strong base .
1,1,2,3,3,3-Hexafluoroprop-1-ene is synthesized through the fluorination of propene derivatives using hydrogen fluoride in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale fluorination processes using specialized equipment to handle the highly reactive and corrosive nature of hydrogen fluoride. The reactions are typically carried out in continuous flow reactors to ensure efficient heat management and product separation.
Analyse Chemischer Reaktionen
Types of Reactions
These compounds undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert these compounds into less fluorinated derivatives.
Substitution: Halogen atoms in these compounds can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents like chlorine or bromine, nucleophiles like hydroxide or alkoxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1-chloro-1,2,2-trifluoroethene can produce trifluoroacetic acid, while substitution reactions can yield various halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
1-Chloro-1,2,2-trifluoroethene, 1,1-difluoroethene, and 1,1,2,3,3,3-hexafluoroprop-1-ene have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of fluorinated compounds and polymers.
Biology: Studied for their potential effects on biological systems and as probes in biochemical research.
Medicine: Investigated for their potential use in drug development and as anesthetic agents.
Industry: Utilized in the production of refrigerants, solvents, and as monomers for polymerization .
Wirkmechanismus
The mechanism of action of these compounds involves their interaction with molecular targets through their highly electronegative fluorine atoms. This can lead to the formation of strong hydrogen bonds and interactions with enzymes and other proteins, affecting their function. The pathways involved often include the inhibition of specific enzymes or disruption of cellular membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichloro-1,1,2-trifluoroethane: Similar in structure but with different halogenation patterns.
1,1,1-Trichloro-2,2,2-trifluoroethane: Another fluorinated compound with different industrial applications.
1,1-Dichloro-2,2,2-trifluoroethane: Used as a refrigerant and has similar chemical properties.
Uniqueness
1-Chloro-1,2,2-trifluoroethene, 1,1-difluoroethene, and 1,1,2,3,3,3-hexafluoroprop-1-ene are unique due to their specific fluorination patterns, which impart distinct chemical reactivity and physical properties. These compounds are particularly valuable in applications requiring high thermal stability and chemical resistance .
Eigenschaften
CAS-Nummer |
25101-47-7 |
|---|---|
Molekularformel |
C7H2ClF11 |
Molekulargewicht |
330.52 g/mol |
IUPAC-Name |
1-chloro-1,2,2-trifluoroethene;1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene |
InChI |
InChI=1S/C3F6.C2ClF3.C2H2F2/c4-1(2(5)6)3(7,8)9;3-1(4)2(5)6;1-2(3)4/h;;1H2 |
InChI-Schlüssel |
CJJMXEVOMLWYEB-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(F)F.C(=C(F)F)(C(F)(F)F)F.C(=C(F)Cl)(F)F |
Verwandte CAS-Nummern |
25101-47-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)
![1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15291236.png)





![1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B15291281.png)




